1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
CAS No.:
Cat. No.: VC18803539
Molecular Formula: C10H8BrF2IO2
Molecular Weight: 404.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrF2IO2 |
|---|---|
| Molecular Weight | 404.97 g/mol |
| IUPAC Name | 1-bromo-3-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5H2 |
| Standard InChI Key | HGLDCHVHZOWNBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)F)I)CC(=O)CBr |
Introduction
Structural and Molecular Properties
Molecular Architecture
The molecular formula of 1-bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is C₁₀H₈BrF₂IO₂, with a molecular weight of 437.98 g/mol. The compound’s structure comprises:
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A propan-2-one backbone (α-ketone) at position 3.
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A bromine atom at position 1 of the propane chain.
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A 2-iodophenyl group substituted with a 4-difluoromethoxy moiety (–O–CF₂–H).
The iodine atom introduces steric bulk and polarizability, while the difluoromethoxy group enhances lipophilicity and metabolic stability. The ketone group enables participation in nucleophilic additions and condensations.
Crystallographic Data
Though specific X-ray data for this compound is unavailable, analogous structures (e.g., 1-bromo-3-(4-bromophenyl)propan-2-one) crystallize in monoclinic systems with space group P2₁/n and unit cell parameters such as a = 9.6902 Å and β = 110.636°. The iodine substituent likely increases lattice dimensions due to its larger atomic radius compared to bromine.
Spectroscopic Characteristics
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¹H NMR: The difluoromethoxy group (–OCF₂H) exhibits a triplet near δ 6.1–6.3 ppm (J = 72 Hz) due to coupling with fluorine atoms. The aromatic protons resonate as a doublet (δ 7.5–8.0 ppm) influenced by the iodine atom’s deshielding effect.
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¹³C NMR: The ketone carbonyl appears near δ 200 ppm. The difluoromethoxy carbon resonates as a quartet (δ 115–120 ppm, J = 250–300 Hz).
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 438.9 ([M+H]⁺) with isotopic patterns reflecting bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) and iodine (single dominant peak at 127 amu).
Synthetic Methodologies
Stepwise Synthesis
The synthesis of 1-bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves multi-step functionalization:
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Phenyl Ring Functionalization:
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Iodination: Electrophilic iodination of 4-(difluoromethoxy)phenol using iodine monochloride (ICl) in acetic acid yields 2-iodo-4-(difluoromethoxy)phenol.
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Etherification: Reaction with propargyl bromide under Williamson conditions forms 3-(4-(difluoromethoxy)-2-iodophenoxy)prop-1-yne.
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Ketone Formation:
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Hydroboration-Oxidation: The alkyne undergoes hydroboration with BH₃·THF followed by oxidation with H₂O₂/NaOH to yield 3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-ol.
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Oxidation: The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
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Bromination:
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α-Bromination: The ketone is treated with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) to introduce the bromine atom at the α-position.
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Optimization Challenges
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Regioselectivity: Competitive iodination at the para position requires precise temperature control (–10°C).
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Radical Stability: Bromination with NBS may yield dibrominated byproducts unless stoichiometry is carefully monitored.
Reactivity and Chemical Transformations
Nucleophilic Substitutions
The α-bromine atom is highly susceptible to nucleophilic displacement. For example:
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Reaction with Amines: Primary amines (e.g., methylamine) yield 3-(4-(difluoromethoxy)-2-iodophenyl)-1-(methylamino)propan-2-one.
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Thiol Exchange: Treatment with sodium hydrosulfide (NaSH) produces the corresponding thiol derivative, a precursor for heterocyclic synthesis.
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura Reaction: With arylboronic acids, it forms biaryl derivatives (e.g., 3-(4-(difluoromethoxy)-2-(4-methylphenyl)phenyl)propan-2-one).
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Ullmann Coupling: Copper-mediated coupling with amines generates N-aryl products.
Redox Behavior
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Ketone Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, though over-reduction is mitigated by low temperatures.
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Thiol Oxidation: The difluoromethoxy group resists oxidation, allowing selective thiol-to-disulfide transformations.
Applications in Scientific Research
Medicinal Chemistry
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Kinase Inhibition: The iodine atom’s size mimics ATP’s adenine ring, enabling competitive inhibition of tyrosine kinases.
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Antimicrobial Agents: Halogen-rich structures exhibit activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Materials Science
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Liquid Crystals: The difluoromethoxy group enhances dielectric anisotropy, making the compound a candidate for LC displays.
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Polymer Additives: Bromine and iodine improve flame retardancy in polycarbonates.
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Features | Reactivity Differences |
|---|---|---|---|
| 1-Bromo-3-(4-bromophenyl)propan-2-one | C₉H₈Br₂O | Lacks iodine and difluoromethoxy | Lower polarity; slower couplings |
| 1-Chloro-3-(4-fluorophenyl)propan-2-one | C₉H₈ClFO | Smaller halogens; no iodine | Reduced steric hindrance |
| 1-Bromo-3-(2-nitrophenyl)propan-2-one | C₉H₈BrNO₃ | Nitro group instead of iodine | Enhanced electrophilicity |
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